molecular formula C7H3BrF2N2O B2696742 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1393540-54-9

5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B2696742
CAS RN: 1393540-54-9
M. Wt: 249.015
InChI Key: UXHLHHBQVKWZKG-UHFFFAOYSA-N
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Description

5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the formula C7H3BrF2N2O . It is used for research purposes .


Synthesis Analysis

The synthesis of 5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0 - 20℃ for 19 hours . The reaction mixture is then diluted with saturated aqueous sodium bicarbonate and extracted with EtOAc .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one consists of a pyrrolo[2,3-b]pyridin-2-one core with bromo and difluoro substituents .

Scientific Research Applications

Synthesis and Chemical Structure

5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a compound that can serve as a critical intermediate in the synthesis of various heterocyclic compounds. Its applications in scientific research are diverse, ranging from the development of new materials to biological studies.

One notable application involves the synthesis of lanthanide-nitronyl nitroxide complexes. These complexes, incorporating elements like Pr(III), Sm(III), Eu(III), Tb(III), and Tm(III), have been synthesized using a molecule similar to 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a bridging ligand. Such complexes are of interest for their potential single-molecule magnetism behavior, a property crucial for quantum computing and memory devices (Xu et al., 2009).

Spectroscopic and Optical Properties

The spectroscopic characterization of related bromo-pyridine compounds has been performed to understand their structure and reactivity. For example, the study of 5-Bromo-2-(trifluoromethyl)pyridine revealed detailed insights into its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties through density functional theory (DFT) calculations. Such studies are essential for the development of materials with specific optical properties for use in electronics and photonics (Vural & Kara, 2017).

Future Directions

Future research on 5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one could focus on its potential as a lead compound for the development of FGFR inhibitors . Further studies could also explore its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

5-bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLHHBQVKWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Synthesis routes and methods

Procedure details

Hydrogen peroxide (30% aqueous, 2.019 mL, 19.77 mmol) was added dropwise to a stirred mixture of 2-amino-5-bromopyridine (1.71 g, 9.88 mmol), ferrocene (0.184 g, 0.988 mmol), and ethyl bromodifluoroacetate (3.82 mL, 29.7 mmol) in DMSO (50 mL) under an argon atmosphere. The reaction mixture was stirred at room temperature for 23 h. sulfuric acid (1.054 mL, 19.77 mmol) was added, and the reaction mixture was stirred at room temperature for 72 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified by silica gel column chromatography eluting with EtOAc in hexanes to yield the title compound (1.19 g, 4.78 mmol, 48.4% yield) as a light purple solid. M+1: 248.9.
Quantity
2.019 mL
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
catalyst
Reaction Step One
Quantity
1.054 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48.4%

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